

# Understanding the Selectivity of BIM-23190: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BIM-23190** is a synthetic somatostatin analogue that has demonstrated significant selectivity as an agonist for specific somatostatin receptor subtypes. This technical guide provides an indepth overview of the binding affinity and functional selectivity of **BIM-23190**, presenting key data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development involving somatostatin receptor-targeted therapies.

## **Data Presentation: Binding Affinity of BIM-23190**

The selectivity of **BIM-23190** is primarily defined by its differential binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). The following table summarizes the quantitative data on the binding affinity of **BIM-23190**, expressed as inhibitor constant (Ki) values. Lower Ki values are indicative of higher binding affinity.



Receptor Subtype	Ki (nM)
SSTR1	>1000
SSTR2	0.34[1][2]
SSTR3	>1000
SSTR4	>1000
SSTR5	11.1[1][2]

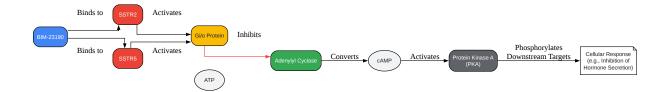
Table 1: Binding Affinity of **BIM-23190** for Human Somatostatin Receptor Subtypes. Data derived from competitive radioligand binding assays.

As the data clearly indicates, **BIM-23190** exhibits a high affinity and selectivity for SSTR2, with a significantly lower, yet notable, affinity for SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is considerably lower, establishing its profile as a selective SSTR2/SSTR5 agonist.

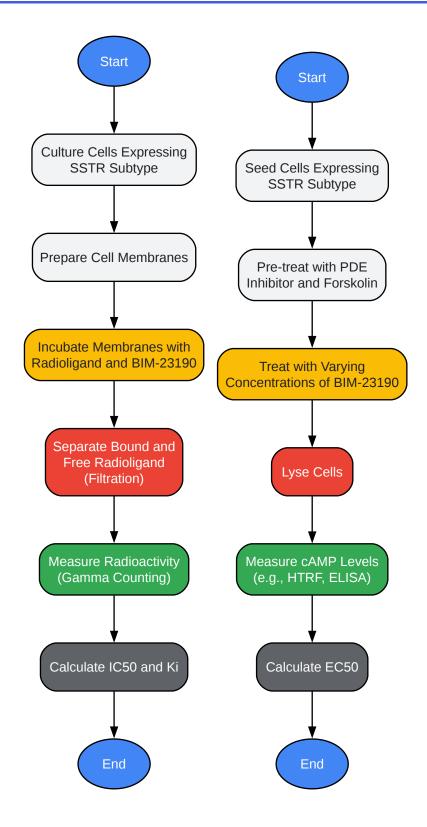
## **Signaling Pathways**

**BIM-23190**, as a somatostatin analogue, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely SSTR2 and SSTR5. Activation of these receptors initiates a cascade of intracellular signaling events. Both SSTR2 and SSTR5 are primarily coupled to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.









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## References

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- To cite this document: BenchChem. [Understanding the Selectivity of BIM-23190: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420296#understanding-the-selectivity-of-bim-23190]

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